molecular formula C20H24N2O6S B2905664 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide CAS No. 899945-61-0

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

Katalognummer: B2905664
CAS-Nummer: 899945-61-0
Molekulargewicht: 420.48
InChI-Schlüssel: BIJBUWRKNWXSMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold bearing a methanesulfonyl group at the 1-position and a 3,4,5-trimethoxybenzamide moiety at the 6-position. The methanesulfonyl group enhances solubility and may influence binding affinity, while the 3,4,5-trimethoxybenzamide group is a common pharmacophore in anticancer and anti-inflammatory agents . This compound’s synthesis and structural characterization would likely involve methods such as NMR, HRMS, and X-ray crystallography, as seen in analogous derivatives .

Eigenschaften

IUPAC Name

3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-17-11-14(12-18(27-2)19(17)28-3)20(23)21-15-7-8-16-13(10-15)6-5-9-22(16)29(4,24)25/h7-8,10-12H,5-6,9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJBUWRKNWXSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes under acidic conditions.

    Introduction of the Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the formation of the benzamide linkage through an amidation reaction between the quinoline derivative and 3,4,5-trimethoxybenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research indicates its potential use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as kinases and caspases.

    Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS: 942006-90-8)

  • Structure : Replaces the methanesulfonyl group with a thiophen-2-ylsulfonyl moiety and substitutes the 3,4,5-trimethoxybenzamide with a 4-chlorobenzamide.
  • Molecular Formula : C20H17ClN2O3S2 (MW: 432.9).
  • Key Differences : The thiophene sulfonyl group may alter electronic properties and binding interactions compared to methanesulfonyl. The chloro substituent on benzamide reduces steric bulk but may decrease solubility .

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

  • Structure : Features a benzoyl group instead of methanesulfonyl and a dimethyl-methoxybenzenesulfonamide substituent.

Analogues with Modified Benzamide Substituents

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (I)

  • Structure: Retains the 3,4,5-trimethoxybenzamide group but replaces the tetrahydroquinoline with a 4-bromophenylamine.
  • Synthesis : Prepared via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline.

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide

  • Structure: Substitutes the tetrahydroquinoline with a 4-hydroxyphenyl group.

Analogues with Heterocyclic or Hybrid Scaffolds

N-(1-(2-((4-Chlorobenzyl)thio)-5-methyl-6-pentyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide (5v)

  • Structure : Combines a triazolopyrimidine-piperidine core with the 3,4,5-trimethoxybenzamide group.
  • Synthesis : Yield: 85%; characterized by HRMS (ESI) and NMR.

N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a)

  • Structure : Features an acrylamide-furan hybrid scaffold.
  • Properties: Melting point 222–224°C; IR and NMR data confirm enone and amide functionalities.
  • Key Differences : The furan ring and acrylamide group may confer redox activity or Michael acceptor properties, useful in targeting cysteine residues in enzymes .

Structural and Functional Trends

Substituent Effects on Bioactivity

Compound Class Key Substituent Potential Impact on Activity Reference
Methanesulfonyl-tetrahydroquinoline SO2Me Enhances solubility and target binding
Thiophene sulfonyl S-thiophene Alters electronic properties
4-Bromophenyl Br Increases halogen bonding
Triazolopyrimidine N-heterocycle Adds hydrogen-bonding sites

Q & A

Q. What synthetic strategies are recommended for preparing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide with high purity?

The synthesis of this compound involves multi-step organic reactions, including:

  • Amide coupling : Reacting 3,4,5-trimethoxybenzoyl chloride with a tetrahydroquinoline derivative under anhydrous conditions using catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
  • Sulfonylation : Introducing the methanesulfonyl group to the tetrahydroquinoline core via nucleophilic substitution, requiring precise temperature control (0–5°C) and a base like triethylamine .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to achieve >95% purity .

Q. How can the structural integrity of this compound be verified post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : Confirm the presence of methanesulfonyl (δ ~3.0 ppm for CH3SO2), tetrahydroquinoline protons (δ 1.5–3.5 ppm for CH2 groups), and aromatic protons (δ 6.5–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C23H26N2O6S: 458.15 g/mol) .
  • X-ray crystallography : Resolve conformational details of the tetrahydroquinoline and benzamide moieties .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs (e.g., sulfonamide-tetrahydroquinoline derivatives), potential targets include:

  • Enzymes : Cyclooxygenase (COX), kinases, or histone deacetylases (HDACs) due to the trimethoxybenzamide’s DNA-intercalating properties .
  • Receptors : G-protein-coupled receptors (GPCRs) or nuclear receptors modulated by the sulfonamide group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodology:

  • Substituent variation : Synthesize derivatives with modified methanesulfonyl groups (e.g., ethylsulfonyl, fluorobenzenesulfonyl) to assess steric/electronic effects on target binding .
  • Functional group replacement : Replace trimethoxybenzamide with nitro or halogenated benzamides to evaluate changes in cytotoxicity or solubility .
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with COX-2 or HDAC8 active sites .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50 values across studies)?

Strategies include:

  • Standardized assay conditions : Control variables like cell line (e.g., HepG2 vs. HeLa), incubation time (24–72 hours), and solvent (DMSO concentration ≤0.1%) .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the tetrahydroquinoline ring) .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .

Q. What experimental approaches are recommended to improve this compound’s pharmacokinetic profile?

  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as a sodium salt .
  • Plasma protein binding assays : Use equilibrium dialysis to measure binding to human serum albumin (HSA), guiding dose adjustments .
  • Metabolite identification : LC-MS/MS profiling of urine and plasma from rodent models to detect sulfoxide or glucuronide metabolites .

Methodological Considerations

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions, followed by HPLC analysis .
  • Long-term storage testing : Monitor purity at −20°C, 4°C, and room temperature over 6–12 months .

Q. What in vitro models are suitable for preliminary toxicity screening?

  • Hepatotoxicity : Primary hepatocytes or HepaRG cells to assess CYP450 inhibition .
  • Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.